molecular formula C4H5KO3 B12439292 Potassium;4-hydroxybut-2-enoate

Potassium;4-hydroxybut-2-enoate

Cat. No.: B12439292
M. Wt: 140.18 g/mol
InChI Key: VBFBNWBLZDDJAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a potassium salt of sorbic acid and is commonly used as a preservative in food, cosmetics, and pharmaceuticals to inhibit the growth of mold, yeast, and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing potassium;4-hydroxybut-2-enoate involves the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water at 100°C for 2 hours . The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Potassium;4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other useful derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Potassium;4-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.

    Biology: Its antimicrobial properties make it valuable in microbiological studies to control microbial growth.

    Medicine: It is used in pharmaceutical formulations to extend the shelf life of drugs by preventing microbial contamination.

    Industry: Widely used in the food industry as a preservative to enhance the shelf life of products.

Mechanism of Action

The antimicrobial action of potassium;4-hydroxybut-2-enoate is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of mold, yeast, and fungi by interfering with their cellular processes, leading to cell death. The compound targets the cell membrane, causing leakage of cellular contents and ultimately inhibiting microbial growth.

Comparison with Similar Compounds

    Sorbic Acid: The parent compound of potassium;4-hydroxybut-2-enoate, also used as a preservative.

    Sodium Benzoate: Another widely used preservative with similar antimicrobial properties.

    Calcium Propionate: Used in the food industry to inhibit mold and bacterial growth.

Uniqueness: this compound is unique due to its high solubility in water and its effectiveness at lower concentrations compared to other preservatives. It is also less likely to alter the taste and odor of food products, making it a preferred choice in the food industry.

Properties

Molecular Formula

C4H5KO3

Molecular Weight

140.18 g/mol

IUPAC Name

potassium;4-hydroxybut-2-enoate

InChI

InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1

InChI Key

VBFBNWBLZDDJAF-UHFFFAOYSA-M

Canonical SMILES

C(C=CC(=O)[O-])O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.